molecular formula C16H13F3N4O4S B11007598 Methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11007598
M. Wt: 414.4 g/mol
InChI Key: INQHSJSBYCZABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-thiadiazole core substituted at the 4-position with a methyl carboxylate group and at the 5-position with a carbonylamino-linked pyrrolidinone moiety bearing a 3-(trifluoromethyl)phenyl group. Its synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., Suzuki-Miyaura cross-coupling using boronic acids and palladium catalysts) .

Properties

Molecular Formula

C16H13F3N4O4S

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 5-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C16H13F3N4O4S/c1-27-15(26)12-14(28-22-21-12)20-13(25)8-5-11(24)23(7-8)10-4-2-3-9(6-10)16(17,18)19/h2-4,6,8H,5,7H2,1H3,(H,20,25)

InChI Key

INQHSJSBYCZABX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Thiadiazole Moiety: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide derivatives and carboxylic acids under dehydrating conditions.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinone intermediate with the thiadiazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For example:

  • Case Study : A series of thiadiazole derivatives were evaluated against various cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). These studies utilized MTT assays to assess cytotoxicity. Results indicated that certain derivatives exhibited comparable or superior activity to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate have shown effectiveness against a range of bacterial strains.

  • Case Study : A study reported that modified thiadiazoles demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Carboxylate functionalityEnhances solubility and bioavailability
Thiadiazole ringImparts diverse biological activities

Mechanism of Action

The mechanism by which Methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes, while the thiadiazole ring can interact with various enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Thiadiazole Carboxylate Esters

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Key Features
Target Compound 1,2,3-Thiadiazole-4-carboxylate Methyl ester; 5-[(5-oxo-pyrrolidin-3-yl)carbonylamino] with CF₃-phenyl High lipophilicity (CF₃), rigid pyrrolidinone
Ethyl 5-(Phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate 1,2,3-Thiadiazole-4-carboxylate Ethyl ester; 5-phenoxycarbonylamino Reduced metabolic stability (ethyl ester) vs. methyl
Ethyl 5-(Phenylsulfinyl)-1,2,3-thiadiazole-4-carboxylate 1,2,3-Thiadiazole-4-carboxylate Ethyl ester; 5-phenylsulfinyl Sulfur oxidation state modulates electronic effects
Example 62 () Pyrazolo[3,4-d]pyrimidine Thiophene-2-carboxylate; fluoro-chromenone Kinase inhibitor-like scaffold; fluorinated aromaticity

Key Observations :

  • Ester Groups : Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters , impacting bioavailability.
  • Heterocyclic Linkers: The pyrrolidinone linker in the target compound introduces conformational rigidity, unlike the flexible pyrazolo-pyrimidine in Example 62 .

Comparisons :

  • Example 62 () uses a Suzuki-Miyaura cross-coupling with boronic acids and Pd catalysts, a method applicable to the target compound for introducing aromatic groups .
  • Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate () serves as a precursor for further functionalization, analogous to the target compound’s synthesis .

Physicochemical Properties

Table 2: Physicochemical Data
Property Target Compound Ethyl 5-(Phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate Example 62
Molecular Weight ~450 g/mol (estimated) 306.3 g/mol 560.2 g/mol
Melting Point Not reported Not reported 227–230°C
Solubility Low (CF₃ group) Moderate (ethyl ester) Low (fluorinated chromenone)
Spectroscopic Data Expected NMR: δ 3.9 (COOCH₃), δ 7.5–8.0 (CF₃-phenyl) IR: 1740 cm⁻¹ (ester C=O) Mass: 560.2 (M+1)

Key Insights :

  • The CF₃ group in the target compound likely reduces aqueous solubility compared to non-fluorinated analogues.
  • Higher molecular weight of Example 62 correlates with its chromenone moiety, suggesting distinct pharmacokinetic profiles .

Biological Activity

Methyl 5-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety and the trifluoromethyl group enhances its lipophilicity and bioactivity. The structural components are crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit promising anticancer properties. For instance, a study reported that certain thiadiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
4hHepG22.17 ± 0.83
4cHepG22.03 ± 0.72
HarmineHepG22.54 ± 0.82

The compound This compound has shown comparable or superior activity to known anticancer agents such as Harmine, suggesting its potential for further development as an anticancer drug .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways. The following table summarizes some findings regarding antimicrobial activity:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial10 µg/mL
Compound BFungal15 µg/mL
Compound CAntiviral20 µg/mL

These results indicate that modifications on the thiadiazole scaffold can lead to enhanced antimicrobial efficacy .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for various pharmacological activities:

  • Anticonvulsant : Certain analogs have shown promise in reducing seizure activity.
  • Anti-inflammatory : Thiadiazoles exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Antidiabetic : Some derivatives have been linked to improved glucose metabolism in diabetic models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:

  • Substituents on the thiadiazole ring : Electron-donating groups tend to enhance activity.
  • Positioning of functional groups : The position of substituents can significantly alter potency; for example, substitutions at position 2 of the thiadiazole ring often yield better activity profiles.

The following table summarizes findings from various studies regarding SAR:

Substituent PositionActivity TypeObserved Effect
Position 1AntitumorIncreased potency
Position 2AntimicrobialEnhanced efficacy
Position 4Anti-inflammatoryModerate improvement

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Study on HepG2 Cells : A series of thiadiazole derivatives were tested against HepG2 cells, demonstrating potent cytotoxicity with IC50 values significantly lower than standard treatments .
  • Antimicrobial Assessment : A comprehensive evaluation of various thiadiazole compounds revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.